[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride
Description
Chemical Structure and Key Attributes
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride (CAS 60752-83-2) has the molecular formula C₁₃H₂₃ClN₂O₂ and a molecular weight of 274.79 g/mol . Its structure features:
- An azetidinium ring (a four-membered ammonium heterocycle) with a cationic nitrogen center.
- An N-ethylcarbamate moiety (-O(CO)NHCH₂CH₃) at the 3-position of the azetidinium ring.
- A chloride counterion balancing the positive charge of the azetidinium.
Properties
CAS No. |
60752-83-2 |
|---|---|
Molecular Formula |
C13H23ClN2O2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-5-13(6-2,7-3)15-9-11(10-15)17-12(16)14-8-4;/h1,11H,6-10H2,2-4H3,(H,14,16);1H |
InChI Key |
OBXTVYNHDQIKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an azetidine derivative.
Introduction of the Ethylpentynyl Group: The ethylpentynyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as an ethylpentynyl halide.
Formation of the N-ethylcarbamate Moiety: The N-ethylcarbamate moiety can be formed through a carbamation reaction using ethyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound may be used in studies to understand its interactions with biological molecules and its effects on biological systems.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen bonding capacity: Two hydrogen bond donors (NH from carbamate and ammonium) and three acceptors (carbonyl oxygen, carbamate oxygen, and chloride) .
- Rotatable bonds : Seven, suggesting moderate conformational flexibility .
- Topological Polar Surface Area (TPSA) : 42.8 Ų, indicating moderate polarity .
Structural Analogues
2.1.1 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-phenylcarbamate;chloride (CAS 60752-94-5)
- Formula : C₁₇H₂₃ClN₂O₂ .
- Key differences :
- Substitution of the ethyl group in the carbamate with a phenyl group .
- Increased molecular weight (322.84 g/mol vs. 274.79 g/mol).
- Impact of phenyl substitution: Enhanced lipophilicity (higher LogP), reducing aqueous solubility but improving membrane permeability. Potential for π-π interactions with aromatic biological targets, altering binding affinity compared to the ethyl analogue .
2.1.2 Ethyl N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2,3-dihydro-1H-inden-2-yl)carbamate (CAS 306978-20-1)
- Formula : C₁₈H₁₆ClF₃N₂O₂S .
- Key differences :
- Incorporation of a pyridine ring with electron-withdrawing trifluoromethyl and chloro groups.
- Presence of a sulfur atom in the sulfanyl linker.
- Impact of structural complexity: Increased metabolic stability due to fluorine substitution. Potential for hydrogen bonding via sulfur and pyridine nitrogen, influencing target selectivity .
Functional Analogues
2.2.1 Ethylcarbamate (Urethane)
- Formula: C₃H₇NO₂.
- Comparison: Lacks the azetidinium ring and ethynyl group present in the target compound. Biological activity: Ethylcarbamate is a known mitotic poison and carcinogen, inhibiting cell division in intestinal cells and reducing reticulocyte counts . Mechanistic divergence: The azetidinium ring in the target compound may alter its interaction with biological targets (e.g., ion channels or enzymes) compared to urethane .
2.2.2 Butylcarbamate
- Formula: C₅H₁₁NO₂.
- Comparison: Homologue of ethylcarbamate with a longer alkyl chain. Relevance to target compound: The ethyl group in the carbamate of the target compound may balance lipophilicity and toxicity compared to longer-chain homologues.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural insights : The azetidinium ring and ethynyl group in the target compound introduce unique steric and electronic effects, distinguishing it from simpler carbamates like urethane .
- Biological relevance: While ethylcarbamate derivatives are historically associated with carcinogenicity, structural modifications (e.g., azetidinium incorporation) may mitigate toxicity or redirect activity toward therapeutic targets .
- Synthetic utility : The ethylcarbamate moiety serves as a versatile building block in organic synthesis, as seen in marine natural product derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
